Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate
Description
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate is a halogenated spirocyclic compound characterized by a unique bicyclic structure with two chlorine atoms at the 1,1-positions. The spirocyclic framework and halogen substituents suggest utility in pharmaceuticals, agrochemicals, or as intermediates in energetic materials synthesis.
Properties
Molecular Formula |
C7H9Cl2NO2 |
|---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
methyl 2,2-dichloro-5-azaspiro[2.3]hexane-6-carboxylate |
InChI |
InChI=1S/C7H9Cl2NO2/c1-12-5(11)4-6(3-10-4)2-7(6,8)9/h4,10H,2-3H2,1H3 |
InChI Key |
OTZWPQBIEGJLER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CC2(Cl)Cl)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate typically involves the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms and form a more saturated spirocyclic system.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include substituted spirocyclic compounds with various functional groups.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is a more saturated spirocyclic compound with fewer chlorine atoms.
Scientific Research Applications
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate
Key Differences and Implications:
- Substituent Effects: The difluoro analog (C7H9F2NO2, MW 177.15) replaces chlorine with fluorine. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance electronic effects (e.g., stronger C-F dipole moments) compared to chlorine. This may influence reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
- Molecular Weight: The dichloro compound (theoretical MW ~210.0) would have a higher molecular weight due to chlorine’s atomic mass (35.45 vs.
- Safety and Handling: The difluoro compound requires stringent safety protocols (e.g., P210: "Keep away from heat/sparks/open flames"), suggesting high flammability or reactivity.
Furazano- and Furoxano[3,4-b]Piperazines
Compounds like those synthesized by Willer and Moore (e.g., furazano[3,4-b]piperazines) share heterocyclic frameworks but differ in ring topology and functional groups. Key contrasts include:
- Energetic Properties: Furazano derivatives are studied for high nitrogen content and detonation performance. The dichloro spiro compound, while structurally distinct, could exhibit comparable stability if the spirocyclic system mitigates strain, though chlorine’s lower electronegativity versus nitro groups may reduce energy density .
- Synthetic Routes: Furazano piperazines often employ cyclization of nitroamine precursors, whereas spirocyclic carboxylates may rely on halogenation of preformed bicyclic intermediates .
Theoretical and Experimental Insights
Electronic and Steric Effects
- Chlorine vs. However, its polarizable electron cloud may enhance interactions in non-polar media (e.g., lipid membranes in biological systems) compared to fluorine .
- Thermal Stability : Halogenated spiro compounds generally exhibit moderate thermal stability. The dichloro derivative may decompose at lower temperatures than the difluoro analog due to weaker C-Cl bonds (bond dissociation energy: C-Cl ~339 kJ/mol vs. C-F ~485 kJ/mol) .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Hypothetical Reactivity Comparison
| Property | Dichloro Derivative | Difluoro Derivative | Furazano Piperazine |
|---|---|---|---|
| Electrophilic Reactivity | Moderate (Cl polarization) | High (F electronegativity) | Low (N-O dominance) |
| Solubility in Water | Low (lipophilic Cl) | Very low (non-polar F) | Moderate (polar N-O) |
| Thermal Decomposition | ~200°C (estimated) | >250°C (estimated) | ~150°C (literature) |
Biological Activity
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate (CAS Number: 2059931-84-7) is a compound of increasing interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antiviral activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉Cl₂N O₂ |
| Molecular Weight | 210.05 g/mol |
| CAS Number | 2059931-84-7 |
The compound features a spirocyclic structure that is known to influence its biological activity significantly.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds related to the azaspiro framework. While specific data on this compound is limited, related compounds have shown promising antiviral effects against various viruses, including coronaviruses and influenza viruses.
Case Study: Structure-Activity Relationship
A study evaluating a series of azaspiro compounds revealed that modifications at specific positions on the scaffold significantly impacted their antiviral efficacy. For instance, compounds with substituents at the C-2 and C-8 positions demonstrated enhanced activity against human coronavirus 229E with EC50 values as low as 5.5 µM . This indicates that similar modifications in this compound could potentially enhance its biological activity.
The mechanism by which azaspiro compounds exert their antiviral effects often involves interference with viral entry or replication processes. For example, certain analogs have been shown to inhibit hemagglutinin refolding in influenza viruses, which is critical for viral fusion and entry into host cells . Understanding the specific interactions of this compound with viral proteins could provide insights into its potential therapeutic applications.
Research Findings and Implications
Research indicates that compounds with similar structural motifs can serve as scaffolds for developing novel antiviral agents. The diversity in substituents allows for a broad spectrum of biological activities, making these compounds attractive for further investigation in drug development.
Table: Summary of Biological Activities of Related Compounds
| Compound Name | Virus Target | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Carboxamido-3-Oxo-Azaspiro[4.5]decan | Human coronavirus 229E | 5.5 | Inhibition of viral replication |
| Phenoxyethyl-substituted Azaspiro | Influenza A/H1N1 | >100 | No significant activity observed |
| Phenethyl-substituted Azaspiro | Influenza B | >100 | No significant activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
